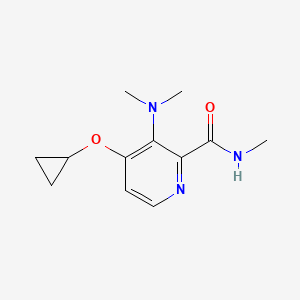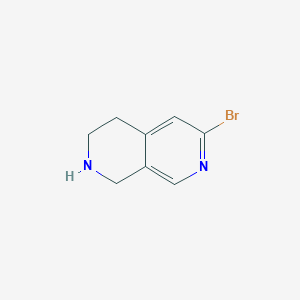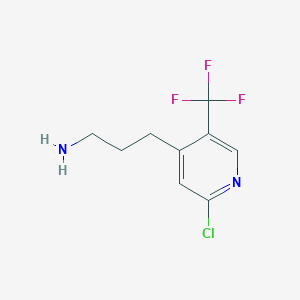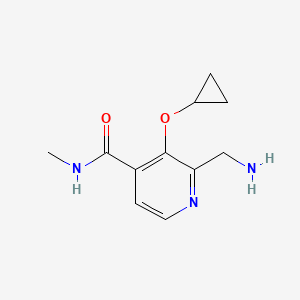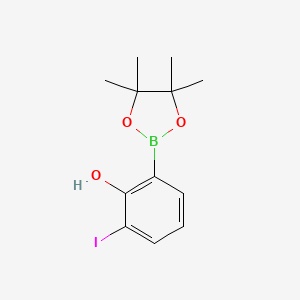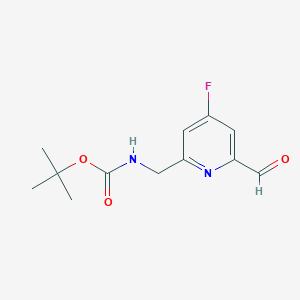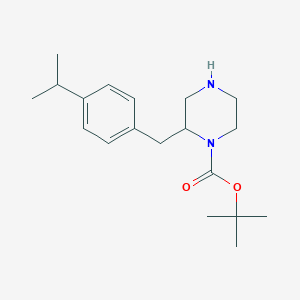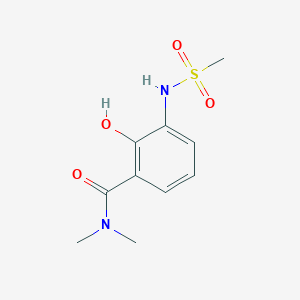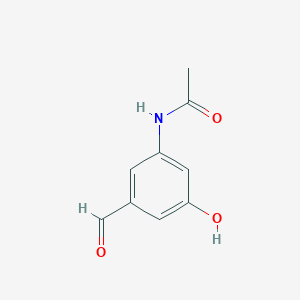
3-Amino-5-(aminomethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(aminomethyl)phenol: is an organic compound that belongs to the class of aminophenols It is characterized by the presence of two amino groups and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)phenol can be achieved through several methods. One common approach involves the reduction of nitro compounds followed by amination. For instance, the reduction of 3-nitro-5-(aminomethyl)phenol using hydrogen gas in the presence of a palladium catalyst can yield the desired compound. Another method involves the direct amination of 3-hydroxybenzaldehyde using ammonia or amines under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and amination, followed by purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Amino-5-(aminomethyl)phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-5-(aminomethyl)phenol is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of dyes and pigments due to its ability to form stable colored compounds.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of photographic chemicals and hair dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It may also exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
3-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Differs in the position of the amino group on the benzene ring.
2-Aminophenol: Has the amino group in the ortho position relative to the hydroxyl group.
Uniqueness: 3-Amino-5-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-amino-5-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4,8-9H2 |
Clave InChI |
XPXADKKQAPZDBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


